molecular formula C12H13ClN2O5 B2394580 (2S)-2-[(4-chloro-3-nitrobenzoyl)amino]-3-methylbutanoic acid CAS No. 956411-49-7

(2S)-2-[(4-chloro-3-nitrobenzoyl)amino]-3-methylbutanoic acid

Cat. No.: B2394580
CAS No.: 956411-49-7
M. Wt: 300.7
InChI Key: FXYQJFFJQHAXBS-JTQLQIEISA-N
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Description

(2S)-2-[(4-chloro-3-nitrobenzoyl)amino]-3-methylbutanoic acid is a complex organic compound characterized by the presence of a chloro-nitrobenzoyl group attached to an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(4-chloro-3-nitrobenzoyl)amino]-3-methylbutanoic acid typically involves multiple steps, starting with the preparation of 4-chloro-3-nitrobenzoic acid. This intermediate can be synthesized through the nitration of 4-chlorobenzoic acid using a mixture of concentrated nitric and sulfuric acids . The resulting 4-chloro-3-nitrobenzoic acid is then coupled with an appropriate amino acid derivative under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and coupling reactions, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(4-chloro-3-nitrobenzoyl)amino]-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can produce a variety of substituted benzoyl derivatives.

Scientific Research Applications

(2S)-2-[(4-chloro-3-nitrobenzoyl)amino]-3-methylbutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-[(4-chloro-3-nitrobenzoyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. The exact mechanism depends on the specific biological context and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-[(4-chloro-3-nitrobenzoyl)amino]-3-methylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2S)-2-[(4-chloro-3-nitrobenzoyl)amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O5/c1-6(2)10(12(17)18)14-11(16)7-3-4-8(13)9(5-7)15(19)20/h3-6,10H,1-2H3,(H,14,16)(H,17,18)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYQJFFJQHAXBS-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26724356
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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